4-Benzyloxyphenylacetic acid

Description

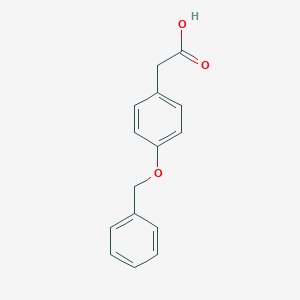

Structure

3D Structure

Properties

IUPAC Name |

2-(4-phenylmethoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c16-15(17)10-12-6-8-14(9-7-12)18-11-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJHGAJLIKDAOPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80215791 | |

| Record name | 4-Benzyloxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80215791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6547-53-1 | |

| Record name | 4-Benzyloxyphenylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6547-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Benzyloxyphenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006547531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6547-53-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134561 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Benzyloxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80215791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-benzyloxyphenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.786 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Benzyloxyphenylacetic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BE5NH2G3DW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Core Identity and Physicochemical Profile

An In-Depth Technical Guide to 4-Benzyloxyphenylacetic Acid

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with this compound. It moves beyond a simple recitation of facts to provide field-proven insights into its synthesis, characterization, and application, with a focus on the causal relationships that underpin sound experimental design.

This compound (CAS No. 6547-53-1) is a para-substituted phenylacetic acid derivative.[1] Its structural hallmark is the benzyl ether linkage at the fourth position of the phenyl ring, a feature that imparts specific chemical reactivity and has been exploited in medicinal chemistry. Understanding its fundamental properties is the first step in its effective application.

Chemical Structure & Identifiers

The molecule consists of a phenylacetic acid core functionalized with a benzyloxy group. This structure is achiral.

Caption: 2D Structure of this compound.

Table 1: Core Identifiers and Physicochemical Properties

| Parameter | Value | Source(s) |

| CAS Number | 6547-53-1 | [1][2][3][4] |

| Molecular Formula | C₁₅H₁₄O₃ | [1][2][5] |

| Molecular Weight | 242.27 g/mol | [1][3][4] |

| IUPAC Name | 2-[4-(phenylmethoxy)phenyl]acetic acid | [2] |

| Synonyms | (4-Benzyloxy)phenylacetic acid, p-Phenylmethoxyphenylacetic acid | [2][3] |

| Appearance | Solid / Crystalline Powder | [4] |

| Melting Point | 119-123 °C | [4] |

| Crystal System | Triclinic | [1] |

| InChI Key | XJHGAJLIKDAOPE-UHFFFAOYSA-N | [3][4] |

Structural Insights for Drug Development

The solid-state architecture of this compound is noteworthy. Its crystals belong to the triclinic system, and molecules arrange into centrosymmetric dimeric forms.[1] These dimers are stabilized by robust double hydrogen bonds between the carboxyl groups.[1] This dimerization is a critical consideration in drug development for several reasons:

-

Solubility: The strong intermolecular hydrogen bonding in the solid state can decrease aqueous solubility. Polymorph screening and formulation strategies (e.g., salt formation) may be necessary to enhance bioavailability.

-

Reactivity: The carboxylic acid moiety is the primary site for chemical modification. Its availability for reaction can be influenced by the dimeric structure in the solid phase.

Synthesis Pathway: Williamson Ether Synthesis

The most direct and common laboratory-scale synthesis of this compound involves the Williamson ether synthesis. This pathway is favored for its reliability and use of readily available starting materials: 4-Hydroxyphenylacetic acid and a benzyl halide (e.g., benzyl chloride or benzyl bromide).[1]

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, designed for high yield and purity.

Objective: To synthesize this compound from 4-Hydroxyphenylacetic acid.

Materials:

-

4-Hydroxyphenylacetic acid (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

-

Acetone or Dimethylformamide (DMF), anhydrous

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-Hydroxyphenylacetic acid and anhydrous acetone (or DMF).

-

Causality: Anhydrous solvent is critical to prevent the base from being consumed by water and to avoid potential side reactions with the benzyl halide. DMF can accelerate the reaction due to its high polarity and boiling point but is more difficult to remove.

-

-

Base Addition: Add anhydrous potassium carbonate to the suspension.

-

Causality: K₂CO₃ is a mild base, sufficient to deprotonate the acidic phenolic hydroxyl group to form the potassium phenoxide nucleophile. It is heterogeneous in acetone, which can be advantageous for a simpler workup. Stronger bases like NaH can be used but require stricter anhydrous conditions.

-

-

Alkylation: Add benzyl bromide dropwise to the stirring suspension. Heat the mixture to reflux and maintain for 4-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

-

Causality: The phenoxide anion attacks the benzylic carbon of benzyl bromide in a classic Sₙ2 reaction. Refluxing provides the necessary activation energy. Using a slight excess of the alkylating agent ensures the complete consumption of the starting material.

-

-

Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with water, 1M HCl, and finally with brine.

-

Causality: The water wash removes residual DMF and salts. The HCl wash ensures the carboxylic acid is fully protonated and removes any remaining basic impurities. The brine wash removes bulk water from the organic layer.

-

-

Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure this compound.

Applications in Drug Discovery and Development

This compound is more than a simple chemical; it is a key building block in the synthesis of complex active pharmaceutical ingredients (APIs). The benzyl group serves as a versatile protecting group for the phenol, which can be removed under specific conditions (e.g., hydrogenolysis) later in a synthetic route.

Precursor to Anti-Allergic Agents

It is a documented raw material for producing the anti-allergic drug Olopatadine.[6] The synthesis involves a cyclization reaction of a derivative, 4-(2-carboxybenzyloxy) phenylacetic acid, to form the core dibenz[b,e]oxepin structure of the drug.[6]

Caption: Role as a building block in API synthesis.

Scaffold for Novel Therapeutics

The "4-benzyloxy" motif is a privileged scaffold in medicinal chemistry. Research has shown that derivatives of this core structure can be developed into potent and selective agonists for nuclear receptors like PPARα (Peroxisome Proliferator-Activated Receptor Alpha).[7] These receptors are attractive targets for treating metabolic and inflammatory conditions, including certain retinal disorders.[7] The benzyloxy group often fits into a hydrophobic pocket of the target protein, contributing to binding affinity.

Analytical and Quality Control Methods

Ensuring the identity and purity of this compound is paramount. A multi-tiered approach combining chromatographic and spectroscopic methods is standard practice.

Table 2: Comparison of Primary Analytical Techniques

| Method | Principle | Application | Strengths & Weaknesses |

| HPLC-UV | Differential partitioning between a stationary and mobile phase, with UV detection.[8] | Purity assessment, quantification, stability testing. | Strengths: Robust, precise, excellent for quantification.[8] Weaknesses: Requires chromophore, less structural information than MS. |

| LC-MS/MS | HPLC separation followed by mass spectrometry. | Impurity identification, metabolite studies, trace analysis. | Strengths: High sensitivity and selectivity, provides molecular weight and structural data.[8] Weaknesses: More complex, higher cost. |

| NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | Definitive structure elucidation, confirmation of identity. | Strengths: Unrivaled for structural information. Weaknesses: Lower sensitivity, not ideal for routine quantification. |

| UV-Vis | Absorption of UV-visible light by electrons. | Quick concentration checks. | Strengths: Simple, fast, inexpensive.[8] Weaknesses: Low specificity, susceptible to interference. |

Protocol: Purity Determination by HPLC-UV

This method provides a reliable system for quantifying this compound and separating it from common process-related impurities.

Objective: To determine the purity of a this compound sample by percent area.

Instrumentation & Conditions:

-

HPLC System: Standard system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

A: 0.1% Phosphoric acid in Water

-

B: Acetonitrile

-

-

Gradient: 35% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.[9]

-

Detection Wavelength: 225 nm or 254 nm.

-

Injection Volume: 10 µL.

Procedure:

-

Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase (e.g., 50:50 A:B) to a concentration of ~0.1 mg/mL.

-

Sample Preparation: Prepare the sample to be analyzed at the same concentration as the standard.

-

System Suitability: Inject the standard solution multiple times (n=5) to ensure system precision (RSD < 2%).

-

Analysis: Inject the sample solution and integrate all peaks.

-

Calculation: Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. This information is synthesized from material safety data sheets (MSDS).

Table 3: GHS Hazard and Precautionary Information

| Category | Classification & Statements | Source(s) |

| GHS Classification | Skin Irritation (Category 2) Serious Eye Irritation (Category 2A) Specific target organ toxicity — single exposure (Category 3), Respiratory system | [10][11][12] |

| Signal Word | Warning | [12] |

| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [12] |

| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [11][12] |

Handling and Storage:

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood.[11] Avoid formation of dust and aerosols.[10] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.[11] An eyewash station should be readily accessible.

-

Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances.[10][13]

References

- Product information, (4-Benzyloxyphenyl)acetic acid | P&S Chemicals. [URL: https://ps-chemicals.com/product/4-benzyloxyphenylacetic-acid]

- (4-benzyloxy)phenylacetic acid - Stenutz. [URL: https://www.stenutz.eu/chem/6547-53-1]

- This compound | 6547-53-1 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9256871.htm]

- (4-Benzyloxy)phenylacetic acid 98 6547-53-1 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/555398]

- Synthesis of 4-(2-carboxy-4-fluoro-benzyloxy)phenylacetic acid - PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-4-2-carboxy-4-fluoro-benzyloxy-phenylacetic-acid]

- 4-Benzyloxyphenylacetone - AK Scientific, Inc. [URL: https://www.aksci.com/sds/5450CC.pdf]

- Safety Data Sheet - Angene Chemical. [URL: https://www.angenechemical.com/msds/6547-53-1.pdf]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC384110050]

- SAFETY DATA SHEET - Thermo Fisher Scientific. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https://assets.thermofisher.com/TFS-Assets/LSG/SDS/L14/L14421_US_EN.pdf]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://fscimage.fishersci.com/msds/96752.htm]

- [4-(Benzyloxy)phenyl]acetic acid - Amerigo Scientific. [URL: https://www.amerigoscientific.

- This compound - gsrs. [URL: https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BE5NH2G3DW]

- CN102757339A - Improved preparation method of 4-(2-carboxybenzyloxy) phenylacetic acid - Google Patents. [URL: https://patents.google.

- This compound - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Benzyloxyphenylacetic-acid]

- phenylacetic acid - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=cv1p0436]

- Benzeneacetic acid, 4-ethoxy- | C10H12O3 | CID 78631 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/78631]

- US4412082A - Method for preparing 4-hydroxyphenylacetic acid - Google Patents. [URL: https://patents.google.

- Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6488661/]

- A Comparative Guide to Analytical Methods for the Quantification of 4-(4-aminophenoxy)benzoic acid - Benchchem. [URL: https://www.benchchem.

- multi-active method for the analysis of active substances in formulated products to support quality control scope - cipac.org. [URL: https://www.cipac.org/index.php/public-area/10-methods/85-5219-pdf]

Sources

- 1. This compound | 6547-53-1 [chemicalbook.com]

- 2. pschemicals.com [pschemicals.com]

- 3. (4-benzyloxy)phenylacetic acid [stenutz.eu]

- 4. 4-苄氧基苯乙酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. [4-(Benzyloxy)phenyl]acetic acid - Amerigo Scientific [amerigoscientific.com]

- 6. CN102757339A - Improved preparation method of 4-(2-carboxybenzyloxy) phenylacetic acid - Google Patents [patents.google.com]

- 7. Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. cipac.org [cipac.org]

- 10. angenechemical.com [angenechemical.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. aksci.com [aksci.com]

An In-Depth Technical Guide to the Synthesis of 4-Benzyloxyphenylacetic Acid

This guide provides a comprehensive technical overview of the primary synthetic pathways to 4-Benzyloxyphenylacetic acid, a valuable intermediate in pharmaceutical and organic synthesis. The document is structured to provide not only procedural details but also the underlying chemical principles and practical considerations essential for successful synthesis, aimed at researchers, scientists, and professionals in drug development.

Introduction: The Significance of this compound

This compound serves as a crucial building block in the synthesis of various biologically active molecules. Its structure, featuring a protected phenolic hydroxyl group and a carboxylic acid moiety, makes it a versatile intermediate for introducing the 4-hydroxyphenylacetic acid pharmacophore into larger molecular frameworks. The benzyl protecting group offers stability under a range of reaction conditions and can be selectively removed when needed, a critical feature in multi-step syntheses.

Primary Synthetic Pathways: A Comparative Overview

Two principal synthetic routes to this compound dominate the landscape: the Williamson ether synthesis starting from 4-hydroxyphenylacetic acid, and a two-step process involving the cyanation of a benzyl halide followed by hydrolysis. The choice between these pathways often depends on factors such as the availability and cost of starting materials, desired scale, and the specific equipment and safety protocols available in the laboratory.

| Synthesis Pathway | Starting Materials | Key Intermediates | Typical Yield | Key Advantages | Primary Considerations |

| Williamson Ether Synthesis | 4-Hydroxyphenylacetic acid, Benzyl halide (e.g., bromide or chloride) | Phenoxide of 4-hydroxyphenylacetic acid | 80-95% | High-yielding, relatively straightforward, and uses readily available starting materials. | Requires careful selection of base and solvent to avoid side reactions; potential for O- vs. C-alkylation. |

| Nitrile Hydrolysis Pathway | 4-Benzyloxybenzyl chloride, Alkali metal cyanide (e.g., NaCN or KCN) | 4-Benzyloxyphenylacetonitrile | 70-85% (over two steps) | Offers an alternative when 4-hydroxyphenylacetic acid is not the preferred starting material. | Involves the use of highly toxic cyanides, requiring stringent safety precautions; hydrolysis conditions need to be controlled to avoid debenzylation. |

Pathway 1: Williamson Ether Synthesis of 4-Hydroxyphenylacetic Acid

The Williamson ether synthesis is a classic and widely employed method for the formation of ethers.[1][2] In the context of this compound synthesis, this SN2 reaction involves the nucleophilic attack of the phenoxide ion of 4-hydroxyphenylacetic acid on a benzyl halide.[3]

Mechanistic Rationale and Experimental Causality

The core of this pathway lies in the deprotonation of the phenolic hydroxyl group of 4-hydroxyphenylacetic acid to form a more potent nucleophile, the phenoxide. The choice of base is critical; a base strong enough to deprotonate the phenol but not so strong as to cause unwanted side reactions is ideal. Common choices include alkali metal hydroxides (NaOH, KOH) and carbonates (K2CO3, Cs2CO3).[3][4] The carboxylate group is less nucleophilic than the phenoxide and generally does not compete in the alkylation reaction.

The selection of the solvent is equally important. Polar aprotic solvents like DMF and DMSO can accelerate the SN2 reaction.[3] However, for practical and environmental considerations, alcohols or aqueous solutions are often used. The reaction temperature is typically elevated to facilitate the reaction, but excessive heat can lead to side products.

A significant advancement in this synthesis is the application of phase-transfer catalysis (PTC).[5] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., benzyltriethylammonium chloride), facilitates the transfer of the water-soluble phenoxide into the organic phase where the benzyl halide resides, thereby accelerating the reaction rate and often leading to cleaner conversions under milder conditions.[6][7]

Caption: Williamson Ether Synthesis of this compound.

Detailed Experimental Protocol

-

Deprotonation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-hydroxyphenylacetic acid (1.0 eq) in a suitable solvent such as ethanol or aqueous sodium hydroxide.

-

Addition of Base: Add a strong base, such as potassium hydroxide (2.0 eq), and stir the mixture until the 4-hydroxyphenylacetic acid is fully dissolved and the phenoxide is formed.[8]

-

Alkylation: To the resulting solution, add benzyl bromide or benzyl chloride (1.1 eq). If employing phase-transfer catalysis, add a catalytic amount of a phase-transfer catalyst (e.g., 0.05 eq of tetrabutylammonium bromide).

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[9]

-

Work-up: After the reaction is complete, cool the mixture to room temperature and acidify with a mineral acid, such as hydrochloric acid, to a pH of approximately 2. This will protonate the carboxylic acid and precipitate the product.[9]

-

Purification: The crude product can be collected by vacuum filtration and washed with cold water. For higher purity, recrystallization from a suitable solvent system, such as ethanol/water or toluene, is recommended.[8][10] The melting point of pure this compound is in the range of 119-123 °C.[11][12]

Pathway 2: Synthesis via Nitrile Hydrolysis

An alternative and industrially relevant route to this compound begins with 4-benzyloxybenzyl chloride. This pathway involves a nucleophilic substitution to form 4-benzyloxyphenylacetonitrile, which is subsequently hydrolyzed to the desired carboxylic acid.[6]

Mechanistic Rationale and Experimental Causality

The first step is a classic SN2 reaction where a cyanide salt, typically sodium or potassium cyanide, displaces the chloride from 4-benzyloxybenzyl chloride.[6] This reaction is often carried out in a polar aprotic solvent like DMSO or DMF to enhance the nucleophilicity of the cyanide ion. The use of a phase-transfer catalyst can also be beneficial in a biphasic system.[6]

The subsequent hydrolysis of the nitrile can be performed under either acidic or basic conditions.[13][14] Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong acid like sulfuric or hydrochloric acid. The reaction proceeds through the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid.[15] Basic hydrolysis, using a strong base like sodium hydroxide, also proceeds via the amide intermediate, yielding the carboxylate salt, which is then protonated in the work-up to give the final product. The choice between acidic and basic hydrolysis often depends on the stability of the benzyl ether linkage under the respective conditions; strong acidic conditions at high temperatures can sometimes lead to cleavage of the benzyl ether.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. francis-press.com [francis-press.com]

- 5. crdeepjournal.org [crdeepjournal.org]

- 6. US4412082A - Method for preparing 4-hydroxyphenylacetic acid - Google Patents [patents.google.com]

- 7. biomedres.us [biomedres.us]

- 8. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 9. The Williamson Ether Synthesis [cs.gordon.edu]

- 10. CN102757339A - Improved preparation method of 4-(2-carboxybenzyloxy) phenylacetic acid - Google Patents [patents.google.com]

- 11. This compound | 6547-53-1 [chemicalbook.com]

- 12. (4-Benzyloxy)phenylacetic acid 98 6547-53-1 [sigmaaldrich.com]

- 13. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Organic Syntheses Procedure [orgsyn.org]

Introduction: Characterizing a Key Synthetic Intermediate

An In-Depth Technical Guide to the Physical Properties of 4-Benzyloxyphenylacetic Acid

This compound (CAS No. 6547-53-1) is a para-substituted phenylacetic acid derivative that serves as a valuable intermediate in organic synthesis.[1] Its structure, featuring a carboxylic acid moiety, a phenyl ring, and a benzyl ether group, imparts a unique combination of physical and chemical properties that are critical for its application in drug development and materials science. Molecules of this compound exist in centrosymmetric dimeric forms linked by strong double hydrogen bonds between their carboxyl groups, a common feature for carboxylic acids that significantly influences their physical state and spectroscopic behavior.[1]

This guide provides an in-depth analysis of the core physical and spectroscopic properties of this compound. It is designed for researchers, scientists, and drug development professionals who require a comprehensive understanding of this compound for identification, purity assessment, and reaction planning. We will move beyond simple data presentation to explore the causal relationships between the molecule's structure and its observable properties, grounding our discussion in established analytical methodologies.

Core Physicochemical Properties

A substance's identity and purity are fundamentally established by its physical constants. For a crystalline solid like this compound, these properties provide a rapid and reliable first pass assessment.

Molecular Identity and State

-

Appearance: White crystalline powder[1]

-

Structure: The molecule consists of a phenylacetic acid core where the hydroxyl group at the para-position of the phenyl ring is protected by a benzyl group.

| Identifier | Value | Source |

| CAS Number | 6547-53-1 | [2][3][4] |

| Molecular Formula | C₁₅H₁₄O₃ | [2][3][5] |

| Molecular Weight | 242.27 g/mol | [2][4][5] |

| IUPAC Name | 2-[4-(phenylmethoxy)phenyl]acetic acid | [3] |

Melting Point: A Criterion for Purity

The melting point is one of the most critical physical properties for a solid compound. A sharp melting range is a strong indicator of high purity, whereas a broad and depressed melting range suggests the presence of impurities. Impurities disrupt the regular crystalline lattice of the solid, requiring less energy to break the intermolecular forces.[6]

This relatively high melting point is attributable to the molecule's planar aromatic structures, which allow for efficient crystal packing, and the strong hydrogen bonding between the carboxylic acid groups of adjacent molecules in the crystal lattice.[1]

Solubility Profile: The Interplay of Polarity

The solubility of this compound is dictated by the balance between its polar carboxylic acid head and its large, nonpolar aromatic tail.

-

Water Solubility: 89.9 mg/L at 25 °C.[1] The compound is sparingly soluble in water. While the carboxylic acid group can engage in hydrogen bonding with water, the two large hydrophobic (phenyl and benzyl) groups dominate, limiting its aqueous solubility.

-

Organic Solvents: It is expected to be soluble in polar organic solvents such as ethers, acetone, and alcohols, which can solvate both the polar and nonpolar regions of the molecule.

-

Aqueous Base: As a carboxylic acid, it readily dissolves in dilute aqueous bases like 5% sodium hydroxide (NaOH) and 5% sodium bicarbonate (NaHCO₃).[8][9] This is a chemical reaction where the acid is deprotonated to form a highly polar and water-soluble carboxylate salt. The ability to dissolve in the weak base NaHCO₃ is a strong indicator of a carboxylic acid, as phenols are typically not acidic enough to react.[9]

-

Aqueous Acid: It is insoluble in acidic solutions like 5% hydrochloric acid (HCl).[10]

Acidity (pKa)

The pKa is a quantitative measure of a compound's acidity. The lower the pKa, the stronger the acid.

-

Predicted pKa: 4.44 ± 0.10[1]

This value is comparable to that of phenylacetic acid (pKa 4.31), indicating that the large benzyloxy substituent at the para position has only a minor electronic effect on the acidity of the carboxylic acid group.[11] This acidity is central to its chemical reactivity and its solubility in basic media.

Spectroscopic Signature for Structural Elucidation

Spectroscopy provides a detailed fingerprint of a molecule's structure. For this compound, IR, NMR, and Mass Spectrometry each reveal unique and confirmatory information.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, making it an excellent tool for identifying functional groups.

| Wavenumber (cm⁻¹) | Bond Vibration | Significance |

| 3300-2500 (broad) | O-H stretch (Carboxylic Acid) | The characteristic very broad absorption is due to strong hydrogen bonding in the dimeric state.[12][13] |

| ~3030 | Aromatic C-H stretch | Indicates the presence of C-H bonds on the aromatic rings.[14][15] |

| ~1710 | C=O stretch (Carboxylic Acid) | A strong, sharp peak characteristic of the carbonyl group in a hydrogen-bonded carboxylic acid dimer.[12][13] |

| 1600-1450 | Aromatic C=C stretch | Multiple bands indicating the presence of the phenyl rings.[14][16] |

| ~1250 | C-O stretch (Ether & Acid) | Corresponds to the stretching of the ether linkage and the C-O bond of the carboxylic acid.[13][17] |

| 900-675 | Aromatic C-H out-of-plane bend | The pattern of these bands can help confirm the substitution pattern on the aromatic rings.[16] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR Spectroscopy:

-

~10-12 ppm (broad singlet, 1H): The carboxylic acid proton (-COOH). Its significant downfield shift is due to deshielding by the electronegative oxygen atoms and its involvement in hydrogen bonding. This signal disappears upon shaking the sample with D₂O.[12][18]

-

~7.4-7.2 ppm (multiplet, 9H): Protons on the benzyl ring and the para-substituted phenyl ring. The five protons of the monosubstituted benzyl ring and the four protons of the disubstituted phenyl ring will overlap in this region.

-

~5.1 ppm (singlet, 2H): The methylene protons of the benzyl group (-O-CH₂-Ph). They are deshielded by the adjacent oxygen and the phenyl ring.

-

~3.6 ppm (singlet, 2H): The methylene protons adjacent to the carboxylic acid (-CH₂-COOH). They are deshielded by the adjacent carbonyl group.[12][19]

¹³C NMR Spectroscopy:

-

~175-180 ppm: The carbonyl carbon of the carboxylic acid. It is less deshielded than the carbonyl carbon of a ketone or aldehyde.[18][20]

-

~110-160 ppm: Aromatic carbons. Multiple signals will be present in this region, corresponding to the substituted and unsubstituted carbons of the two phenyl rings.

-

~70 ppm: The methylene carbon of the benzyl group (-O-CH₂-Ph).

-

~40 ppm: The methylene carbon adjacent to the carboxylic acid (-CH₂-COOH).[20]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through fragmentation, clues about its structure.

-

Molecular Ion (M⁺): A peak at m/z = 242 would correspond to the molecular weight of the compound.

-

Key Fragmentation Patterns:

-

Loss of -COOH (m/z = 197): Loss of the carboxyl group (45 Da) is a common fragmentation pathway for carboxylic acids.

-

Benzylic Cleavage (m/z = 91): Cleavage of the C-O bond of the ether can generate the stable benzyl cation (tropylium ion), which gives a very strong signal at m/z = 91. This is a hallmark of compounds containing a benzyl group.

-

Loss of the Benzyl Group (m/z = 151): Cleavage of the ether bond can also lead to a fragment corresponding to the 4-hydroxyphenylacetic acid radical cation.

-

Field-Proven Experimental Protocols

The following protocols describe standard, self-validating methodologies for determining the key physical properties of this compound. The logic behind each step is explained to ensure technical accuracy and reproducibility.

Protocol 1: Melting Point Determination

This protocol uses a digital melting point apparatus (e.g., Mel-Temp), which provides a controlled heating rate essential for accuracy.

Methodology:

-

Sample Preparation: Place a small amount of the dry crystalline powder onto a watch glass. If the crystals are large, gently crush them to a fine powder with a spatula to ensure uniform packing.[6]

-

Capillary Loading: Tap the open end of a capillary tube into the powder. Invert the tube and tap it gently on the benchtop to pack the solid into the sealed end. The final packed sample height should be no more than 2-3 mm to ensure even heat distribution.[21][22]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-20 °C/min to find a rough range.[6] Allow the apparatus to cool before proceeding.

-

Accurate Determination: Set the apparatus to heat rapidly to a temperature approximately 20 °C below the expected melting point (e.g., to 100 °C).

-

Slow Heating: Reduce the heating rate to 1-2 °C/min. A slow rate is critical to allow the temperature of the sample and the thermometer to equilibrate, preventing an artificially wide melting range.[6]

-

Observation and Recording: Record the temperature at which the first liquid droplet appears (T₁). Continue heating slowly and record the temperature at which the last solid crystal melts (T₂). The melting range is T₁ - T₂.

Caption: Decision tree for functional group analysis via solubility tests.

Conclusion

The physical properties of this compound are a direct reflection of its molecular architecture. Its identity is firmly established by a molecular weight of 242.27 g/mol and a characteristic melting point of 119-123 °C. The interplay between its nonpolar aromatic framework and its polar carboxylic acid group governs its solubility, rendering it soluble in basic solutions and polar organic solvents but not in water or acidic solutions. This behavior, along with a comprehensive spectroscopic signature across IR, NMR, and MS, provides a robust and multi-faceted toolkit for its unequivocal identification and purity assessment in any research or development setting.

References

- Stoll, R., et al. (1981). Laser Desorption Mass Spectrometry of Some Organic Acids. Spectroscopy Letters, 14(10), 703-727.

-

Chemistry LibreTexts. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

University of Calgary. (n.d.). Spectroscopy Tutorial: Carboxylic Acids. Available at: [Link]

-

CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. (2024). YouTube. Available at: [Link]

-

AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. Available at: [Link]

-

MDPI. (n.d.). Simultaneous Analysis of Organic Acids, Glycerol and Phenolic Acids in Wines Using Gas Chromatography-Mass Spectrometry. Available at: [Link]

-

JoVE. (2023). Video: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

-

Agilent Technologies. (2016). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi-Plex Column. Application Note. Available at: [Link]

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

PubMed. (2021). Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization. Available at: [Link]

-

Stenutz. (n.d.). (4-benzyloxy)phenylacetic acid. Available at: [Link]

-

ResearchGate. (1999). Gas Chromatography–Mass Spectrometry Analysis of Organic Acids: Altered Quantitative Response for Aqueous Calibrators and Dilute Urine Specimens. Clinical Chemistry. Available at: [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition. Available at: [Link]

-

University of Texas at Dallas. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

Chemsrc. (2025). [4-(Benzyloxy)phenyl]acetic acid | CAS#:6547-53-1. Available at: [Link]

-

University of Calgary. (n.d.). Melting point determination. Available at: [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Available at: [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Available at: [Link]

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. Available at: [Link]

-

MIT OpenCourseWare. (2010). Melting Point | MIT Digital Lab Techniques Manual. YouTube. Available at: [Link]

-

Quora. (2017). How can you determine the solubility of organic compounds? Available at: [Link]

-

Amerigo Scientific. (n.d.). [4-(Benzyloxy)phenyl]acetic acid. Available at: [Link]

-

Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Available at: [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Available at: [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Lab Handout. Available at: [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Available at: [Link]

-

P&S Chemicals. (n.d.). Product information, (4-Benzyloxyphenyl)acetic acid. Available at: [Link]

-

Wikipedia. (n.d.). Phenylacetic acid. Available at: [Link]

Sources

- 1. This compound | 6547-53-1 [chemicalbook.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. pschemicals.com [pschemicals.com]

- 4. (4-benzyloxy)phenylacetic acid [stenutz.eu]

- 5. [4-(Benzyloxy)phenyl]acetic acid - Amerigo Scientific [amerigoscientific.com]

- 6. youtube.com [youtube.com]

- 7. [4-(Benzyloxy)phenyl]acetic acid | CAS#:6547-53-1 | Chemsrc [chemsrc.com]

- 8. scribd.com [scribd.com]

- 9. quora.com [quora.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. azooptics.com [azooptics.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Video: Spectroscopy of Carboxylic Acid Derivatives [jove.com]

- 20. youtube.com [youtube.com]

- 21. ursinus.edu [ursinus.edu]

- 22. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 4-Benzyloxyphenylacetic Acid

<

Abstract

This technical guide provides a comprehensive overview of 4-Benzyloxyphenylacetic acid (BPAA), a key organic intermediate in the synthesis of pharmaceuticals and other high-value chemical entities. This document delves into the molecule's fundamental properties, detailed synthesis and purification protocols, robust analytical characterization methods, and significant applications in drug discovery. Designed for researchers, chemists, and drug development professionals, this guide synthesizes theoretical knowledge with practical, field-proven insights to facilitate its effective application in a laboratory and industrial setting.

Core Molecular Characteristics

This compound, systematically named 2-(4-(benzyloxy)phenyl)acetic acid, is a carboxylic acid derivative featuring a benzyl ether protecting group on a phenylacetic acid scaffold. This structure is of significant interest in medicinal chemistry as the benzyl group serves as a versatile protecting group for the phenolic hydroxyl of 4-hydroxyphenylacetic acid, a common pharmacophore.

The molecule exists as a solid at room temperature and its crystals belong to the triclinic crystal system, often forming centrosymmetric dimers through hydrogen bonding between the carboxyl groups.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These parameters are critical for designing synthetic protocols, purification strategies, and formulation studies.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₄O₃ | [2][3][4] |

| Molecular Weight | 242.27 g/mol | [2][3][4] |

| Appearance | Solid | [2] |

| Melting Point | 119-123 °C | [1][2][5] |

| CAS Number | 6547-53-1 | [2][3][4] |

| InChI Key | XJHGAJLIKDAOPE-UHFFFAOYSA-N | [2][4] |

| SMILES | OC(=O)Cc1ccc(OCc2ccccc2)cc1 | [2][6] |

Synthesis and Purification

The most prevalent and industrially relevant synthesis of this compound is achieved via the Williamson ether synthesis. This method involves the O-alkylation of a phenol with an alkyl halide.

Synthetic Pathway Overview

The standard synthesis involves the reaction of 4-Hydroxyphenylacetic acid with a benzylating agent, such as benzyl chloride or benzyl bromide, in the presence of a suitable base and solvent.[1] The benzyl group effectively "protects" the phenolic hydroxyl group, allowing for subsequent chemical modifications on the carboxylic acid moiety without interference from the phenol.

Caption: Figure 1. Synthetic Workflow for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

Materials:

-

4-Hydroxyphenylacetic acid (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

-

Acetone, anhydrous

-

Hydrochloric acid (HCl), 2M solution

-

Ethanol

-

Deionized water

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-Hydroxyphenylacetic acid and anhydrous acetone. Stir until the starting material is fully dissolved.

-

Base Addition: Add anhydrous potassium carbonate to the solution. The suspension will be stirred vigorously. Causality Insight: Potassium carbonate is a mild base sufficient to deprotonate the phenolic hydroxyl, making it nucleophilic, without significantly deprotonating the carboxylic acid, which would hinder the reaction.

-

Alkylation: Slowly add benzyl bromide to the stirring suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain a crude residue.

-

Isolation: Dissolve the residue in water and acidify to a pH of ~2 using 2M HCl. A white precipitate of the crude product will form.

-

Filtration: Collect the crude solid by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude solid from a mixture of ethanol and water to yield pure this compound as a white crystalline solid.

-

Drying: Dry the purified product in a vacuum oven at 50-60 °C.

Structural Elucidation and Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides definitive structural confirmation. Key expected signals include:

-

A singlet around 3.6 ppm for the methylene protons (-CH₂-COOH).

-

A singlet around 5.1 ppm for the benzylic methylene protons (-O-CH₂-Ph).

-

A set of doublets in the aromatic region (approx. 6.9-7.5 ppm) corresponding to the para-substituted phenyl ring and the monosubstituted benzyl ring protons.

-

A broad singlet for the carboxylic acid proton (>10 ppm), which may be exchangeable with D₂O.

-

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the carboxylic acid (~178 ppm), the benzylic carbon (~70 ppm), the methylene carbon of the acetic acid group (~40 ppm), and distinct signals for the aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups.[7]

-

A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid.

-

A strong, sharp peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the carboxylic acid.

-

Absorptions in the 1100-1300 cm⁻¹ range are indicative of the C-O stretching of the ether linkage.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will typically show the molecular ion peak (M⁺) at m/z 242. A prominent fragment is often observed at m/z 91, corresponding to the stable benzyl/tropylium cation ([C₇H₇]⁺), which is a hallmark of benzyl-containing compounds.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block and intermediate in the synthesis of more complex molecules.[8] Its structure is a precursor to the 4-hydroxyphenylacetic acid moiety found in numerous biologically active compounds.

Caption: Figure 2. Role of BPAA as a Versatile Intermediate.

Precursor for Advanced Pharmaceutical Intermediates

The true utility of BPAA lies in the ability to perform chemistry on the acetic acid side chain while the phenolic hydroxyl is protected. Following these transformations, the benzyl group can be cleanly removed via catalytic hydrogenolysis (e.g., using H₂/Pd-C) to unmask the phenol, yielding the final target compound. This strategy is employed in the synthesis of various drug candidates.

-

GPR34 Antagonists: Derivatives of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid have been identified as a new class of antagonists for the G protein-coupled receptor GPR34, with potential applications in treating neuropathic pain.[9]

-

LSD1 Inhibitors: The 4-(benzyloxy)phenyl moiety is a core component in the design of selective and reversible inhibitors for Lysine-specific demethylase 1 (LSD1), a promising target in cancer therapy.[10]

-

TRPM8 Antagonists: The related 2-(benzyloxy)benzamide scaffold has been explored in the discovery of potent antagonists for the TRPM8 channel, which is implicated in pain and sensory disorders.[11]

-

Anti-inflammatory Activity: this compound itself has been noted as an effective inflammation inhibitor.[1]

Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when handling this compound.

-

Hazard Identification: The compound is classified as a skin irritant (H315) and causes serious eye irritation (H319).[12][13] It may also cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat.[2] Use in a well-ventilated area or a fume hood.[13]

-

First Aid Measures:

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[14] The substance is a non-combustible solid.[2]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]

Conclusion

This compound is a fundamentally important intermediate in modern organic and medicinal chemistry. Its value is derived from the strategic use of the benzyl ether as a robust protecting group, enabling complex synthetic routes toward novel therapeutics. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is crucial for any researcher or professional aiming to leverage this versatile chemical building block in their work.

References

-

PrepChem.com. (n.d.). Synthesis of 4-(2-carboxy-4-fluoro-benzyloxy)phenylacetic acid. Retrieved from [Link]

-

Chemsrc. (n.d.). [4-(Benzyloxy)phenyl]acetic acid | CAS#:6547-53-1. Retrieved from [Link]

-

Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). [4-(Benzyloxy)phenyl]acetic acid. Retrieved from [Link]

-

Stenutz. (n.d.). (4-benzyloxy)phenylacetic acid. Retrieved from [Link]

- Google Patents. (n.d.). US4412082A - Method for preparing 4-hydroxyphenylacetic acid.

- Google Patents. (n.d.). CN102757339A - Improved preparation method of 4-(2-carboxybenzyloxy) phenylacetic acid.

-

NIST WebBook. (n.d.). 4-Benzyloxyphenyl acetic acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025, October 16). SAFETY DATA SHEET. Retrieved from [Link]

-

PubMed. (2024, January 1). Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. Retrieved from [Link]

-

PubMed. (n.d.). Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors. Retrieved from [Link]

-

PubMed. (2013, November 15). Serendipity in drug-discovery: a new series of 2-(benzyloxy)benzamides as TRPM8 antagonists. Retrieved from [Link]

Sources

- 1. This compound | 6547-53-1 [chemicalbook.com]

- 2. (4-Benzyloxy)phenylacetic acid 98 6547-53-1 [sigmaaldrich.com]

- 3. [4-(Benzyloxy)phenyl]acetic acid - Amerigo Scientific [amerigoscientific.com]

- 4. (4-Benzyloxyphenyl)acetic acid, 99%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 5. [4-(Benzyloxy)phenyl]acetic acid | CAS#:6547-53-1 | Chemsrc [chemsrc.com]

- 6. (4-benzyloxy)phenylacetic acid [stenutz.eu]

- 7. 4-Benzyloxyphenyl acetic acid [webbook.nist.gov]

- 8. US4412082A - Method for preparing 4-hydroxyphenylacetic acid - Google Patents [patents.google.com]

- 9. Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Serendipity in drug-discovery: a new series of 2-(benzyloxy)benzamides as TRPM8 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. angenechemical.com [angenechemical.com]

- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

4-Benzyloxyphenylacetic acid solubility data

An In-Depth Technical Guide to the Solubility Profile of 4-Benzyloxyphenylacetic Acid

Introduction

This compound is a para-substituted phenylacetic acid derivative that serves as a key intermediate in the synthesis of various organic molecules and active pharmaceutical ingredients (APIs).[1] Understanding its solubility is a cornerstone of its application, profoundly influencing reaction kinetics, purification strategies, and, in the pharmaceutical context, critical drug development parameters like bioavailability and formulation.[2][3] Low aqueous solubility can be a significant hurdle, leading to poor absorption and unpredictable in vivo performance.[3]

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of the solubility of this compound. We will move beyond a simple recitation of data to explore the underlying physicochemical principles that govern its solubility. We will detail authoritative, self-validating experimental protocols for solubility determination and discuss the practical implications of this data for researchers and drug development professionals.

Chapter 1: Physicochemical Properties and Molecular Structure Analysis

The solubility behavior of a compound is intrinsically linked to its molecular structure and fundamental physicochemical properties. This compound is a crystalline solid, a property that influences its dissolution kinetics.[1][4] Its molecules exist in centrosymmetric dimeric forms, linked by strong double hydrogen bonds between the carboxyl groups.[1]

A summary of its key properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₅H₁₄O₃ | [1][5] |

| Molecular Weight | 242.27 g/mol | [1][4] |

| Melting Point | 119-123 °C | [1][4] |

| Form | White Crystalline Powder | [1] |

| pKa (Predicted) | 4.44 ± 0.10 | [1] |

| Water Solubility | 89.9 mg/L (at 25 °C) | [1] |

| logP (Predicted) | 2.72 |[6] |

Structural Causality of Solubility

The molecular architecture of this compound creates a distinct amphiphilic character that dictates its solubility.

-

The Polar Head: The carboxylic acid (-COOH) group is polar and capable of acting as both a hydrogen bond donor and acceptor.[7][8] This functional group is the primary driver for its limited solubility in polar solvents like water.

-

The Non-Polar Tail: The molecule possesses a large, hydrophobic region composed of a phenyl ring and a benzyloxy group.[9][10] This substantial non-polar character disrupts the hydrogen-bonding network of water, leading to very low aqueous solubility.[8][10]

The predicted pKa of ~4.44 indicates it is a weak acid, similar to benzoic acid.[1] This acidity is the most critical factor in its pH-dependent solubility, a concept we will explore in the next chapter.

Caption: Molecular structure of this compound.

Chapter 2: Theoretical Principles of Solubility

Aqueous Solubility and pH-Dependence

For a weak acid like this compound, aqueous solubility is not a single value but a function of pH. The reported solubility of 89.9 mg/L is its intrinsic solubility (S₀)—the equilibrium solubility of the un-ionized form in water.[1]

In solutions with a pH above its pKa, the carboxylic acid group deprotonates to form the carboxylate anion. This ionization introduces a negative charge, dramatically increasing the molecule's polarity and its interaction with water molecules via strong ion-dipole forces.[7][11] This leads to a significant increase in overall solubility.

This relationship is governed by the Henderson-Hasselbalch equation and can be visualized as an equilibrium between the poorly soluble neutral acid and the highly soluble conjugate base.

Caption: pH-dependent solubility equilibrium.

Solubility in Organic Solvents

The principle of "like dissolves like" provides a predictive framework for solubility in organic media.[10]

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding with the carboxylic acid group. Therefore, this compound is expected to have good solubility in these solvents.[10]

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, Ethyl Acetate): These solvents can act as hydrogen bond acceptors and have significant dipole moments, allowing for favorable interactions. Good solubility is also expected.

-

Non-Polar Solvents (e.g., Toluene, Hexane): While the large benzyloxy and phenyl groups are non-polar, the strong intermolecular hydrogen bonding of the carboxylic acid dimers in the solid state may limit solubility in purely non-polar solvents.[8] Some solubility is expected, but it may be less than in polar organic solvents.

Chapter 3: Quantitative Solubility Data

Quantitative solubility data is essential for modeling and process design. While extensive experimental data for this compound across a range of solvents is not widely published, the intrinsic aqueous solubility has been reported.

Table 2: Known Quantitative Solubility of this compound

| Solvent | Temperature | Solubility | Source |

|---|

| Water | 25 °C | 89.9 mg/L |[1] |

To augment this data, especially for organic solvents relevant to synthesis and formulation, standardized experimental determination is necessary. The following chapter details the authoritative protocols for this purpose.

Chapter 4: Experimental Determination of Solubility

To ensure data integrity and reproducibility, solubility should be determined using well-validated methods. The choice of method depends on the desired endpoint: true equilibrium (thermodynamic) solubility or high-throughput (kinetic) solubility. For drug development and physicochemical characterization, thermodynamic solubility is the definitive measure.[2][12]

Method 1: Thermodynamic Solubility via Shake-Flask Method

This method is considered the "gold standard" for determining equilibrium solubility and is recommended by regulatory bodies like the ICH.[12][13][14] The core principle is to create a saturated solution by agitating an excess of the solid compound in the solvent for a sufficient time to reach equilibrium.

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a precise volume of the desired solvent (e.g., water, pH 1.2 buffer, pH 4.5 buffer, pH 6.8 buffer, ethanol).[12][14] The excess solid is critical to ensure equilibrium with the solid phase.

-

Equilibration: Seal the vials and place them in a shaker or rotator within a temperature-controlled incubator (e.g., 25°C or 37°C for biopharmaceutical studies) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[2]

-

Phase Separation: After equilibration, allow the vials to stand, permitting the excess solid to sediment.[12] Carefully remove an aliquot of the supernatant. It is crucial to separate the saturated solution from the undissolved solid, which can be achieved by filtration through a low-binding filter (e.g., 0.22 µm PVDF) or by high-speed centrifugation.[2][3]

-

Quantification: Dilute the clear filtrate with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Construct a calibration curve using standards of known concentration. Use this curve to determine the concentration of the diluted sample, and then back-calculate to find the solubility in the original solvent.

Caption: Shake-Flask experimental workflow.

Method 2: Intrinsic Solubility and pKa via Potentiometric Titration

For ionizable compounds, potentiometric titration offers an elegant and efficient method to determine both the intrinsic solubility (S₀) and the pKa value in a single experiment.[15][16][17] The method involves titrating a suspension of the compound and tracking the pH change. The point at which the solid phase disappears and the titration curve changes shape provides the necessary data.

-

System Setup: Calibrate a pH electrode with standard buffers (e.g., pH 4, 7, 10).[18]

-

Sample Preparation: Create a suspension of this compound in a solution of constant ionic strength (e.g., 0.15 M KCl).[18] Purge with nitrogen to remove dissolved CO₂.

-

Titration: Place the suspension in a jacketed vessel on a magnetic stirrer. Immerse the calibrated pH electrode. Gradually add a standardized basic titrant (e.g., 0.1 M NaOH) in small, precise increments.[18]

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the point of complete dissolution.

-

Data Analysis: Plot the pH versus the volume of titrant added. The resulting titration curve will show distinct regions. Specialized software or mathematical models derived from the law of mass action are used to analyze the curve, allowing for the simultaneous calculation of the pKa and the intrinsic solubility (S₀).[15][16][19] This approach can precisely determine solubility limits within a few hours.[16][17]

Caption: Potentiometric titration workflow.

Chapter 5: Practical Implications in Research and Drug Development

The low intrinsic aqueous solubility of this compound is a critical piece of information.

-

In Drug Discovery, this property would flag the molecule for potential bioavailability issues.[3] According to the Biopharmaceutics Classification System (BCS), a framework used to predict in vivo drug performance, a compound with low solubility (and potentially high permeability, given its logP) would likely be classified as BCS Class II or IV.[13][14]

-

In Process Chemistry, knowledge of its solubility profile in various organic solvents is essential for selecting appropriate systems for reaction, crystallization, and purification. For example, a solvent in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures would be an ideal candidate for recrystallization.

-

In Formulation Science, the pH-dependent solubility is key. To formulate this compound for aqueous delivery, creating a salt by adding a base (e.g., sodium hydroxide, potassium hydroxide) would be a primary strategy to ensure complete dissolution.[9]

Conclusion

This compound is a weakly acidic organic compound with low intrinsic aqueous solubility, a direct consequence of its large, hydrophobic molecular structure. Its solubility is highly dependent on pH, increasing significantly in basic conditions due to the formation of a soluble carboxylate salt. While quantitative solubility data in organic solvents is sparse in the literature, its amphiphilic nature suggests good solubility in polar organic solvents.

For researchers and drug developers, obtaining precise and reliable solubility data is not optional. The Shake-Flask method remains the authoritative standard for determining thermodynamic equilibrium solubility, providing data crucial for regulatory submissions and biopharmaceutical classification. Concurrently, potentiometric titration offers a powerful and efficient alternative for ionizable compounds, yielding both intrinsic solubility and pKa values. A thorough understanding and experimental validation of these solubility parameters are fundamental to the successful application of this compound in any scientific or industrial context.

References

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). [URL: https://enamine.net/services/adme-t/phys-chem-properties/shake-flask-aqueous-solubility-assay]

- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [URL: https://www.protocols.io/view/shake-flask-aqueous-solubility-assay-kinetic-solu-rm7vzb842vx1/v1]

- Analytical Chemistry. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. [URL: https://pubs.acs.org/doi/10.1021/acs.analchem.0c00247]

- ACS Publications. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water | Analytical Chemistry. [URL: https://pubs.acs.org/doi/abs/10.1021/acs.analchem.0c00247]

- Chemistry LibreTexts. (2022). 4.2.3: Structure and Properties of Carboxylic Acids. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/04%3A_Carboxylic_Acids_and_Their_Derivatives/4.02%3A_Structure_and_Properties_of_Carboxylic_Acids]

- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [URL: https://www.dissolutiontech.com/issues/201502/DT201502_A02.pdf]

- Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [URL: https://www.researchgate.

- National Institutes of Health. (N.D.). Determination of aqueous solubility by heating and equilibration: A technical note. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4720219/]

- Chemistry LibreTexts. (2020). 21.1: Structure and Properties of Carboxylic Acids and their Salts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Vollhardt_and_Schore)/21%3A_Carboxylic_Acids/21.01%3A_Structure_and_Properties_of_Carboxylic_Acids_and_their_Salts]

- Britannica. Carboxylic acid - Properties, Structure, Reactions. [URL: https://www.britannica.com/science/carboxylic-acid]

- CK-12 Foundation. (2025). Physical Properties of Carboxylic Acids. [URL: https://flexbooks.ck12.org/cbook/ck-12-chemistry-flexbook-2.0/section/24.6/primary/lesson/physical-properties-of-carboxylic-acids-chem/]

- ResearchGate. (N.D.). A Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water | Request PDF. [URL: https://www.researchgate.

- Sigma-Aldrich. (4-Benzyloxy)phenylacetic acid 98 6547-53-1. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/555398]

- Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [URL: https://www.creative-bioarray.

- PubMed. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and p K a Values of Weak Organic Acids in Water. [URL: https://pubmed.ncbi.nlm.nih.gov/32525624/]

- Course Hero. (N.D.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [URL: https://www.coursehero.

- Chemguide. an introduction to carboxylic acids. [URL: https://www.chemguide.co.uk/organicprops/acids/background.html]

- Stenutz. (4-benzyloxy)phenylacetic acid. [URL: https://www.stenutz.eu/chem/solv22.php?name=(4-benzyloxy)phenylacetic+acid]

- ChemicalBook. (2025). This compound | 6547-53-1. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9256871.htm]

- European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-m9-biopharmaceutics-classification-system-based-biowaivers-step-5_en.pdf]

- Course Hero. (N.D.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. [URL: https://www.coursehero.

- Scribd. Procedure For Determining Solubility of Organic Compounds | PDF. [URL: https://www.scribd.com/document/500138980/Procedure-For-Determining-Solubility-of-Organic-Compounds]

- Quora. (2017). How can you determine the solubility of organic compounds?. [URL: https://www.quora.com/How-can-you-determine-the-solubility-of-organic-compounds]

- PubMed Central. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8001716/]

- ACS Publications. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium | Molecular Pharmaceutics. [URL: https://pubs.acs.org/doi/10.1021/acs.molpharmaceut.9b00790]

- ResearchGate. (N.D.). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium | Request PDF. [URL: https://www.researchgate.

- Cengage. (N.D.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [URL: https://www.cpp.

- International Council for Harmonisation. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. [URL: https://database.ich.org/sites/default/files/M9_Guideline_Step4_2019_1116.pdf]

- ChemicalBook. This compound | 6547-53-1. [URL: https://www.chemicalbook.com/ProductIndex_EN_6547-53-1.htm]

- Global Substance Registration System. This compound. [URL: https://gsrs.

- Amerigo Scientific. [4-(Benzyloxy)phenyl]acetic acid. [URL: https://www.amerigoscientific.

- NIST WebBook. 4-Benzyloxyphenyl acetic acid. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C6547531]

- University of Limerick. Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents. [URL: https://ulir.ul.ie/handle/10344/1495]

- NIST WebBook. Phenylacetic acid, 4-benzyloxyphenyl ester. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C13959325]

- Sigma-Aldrich. 4-[3-(Benzyloxy)phenyl]phenylacetic acid | 893640-40-9. [URL: https://www.sigmaaldrich.com/US/en/product/combi-blocks/bb00213854]

- P&S Chemicals. Product information, (4-Benzyloxyphenyl)acetic acid. [URL: https://www.ps-chemicals.com/product/(4-Benzyloxyphenyl)acetic-acid]

- ResearchGate. (N.D.). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents | Request PDF. [URL: https://www.researchgate.net/publication/230869795_Solubility_of_Phenylacetic_Acid_p-Hydroxyphenylacetic_Acid_p-Aminophenylacetic_Acid_p-Hydroxybenzoic_Acid_and_Ibuprofen_in_Pure_Solvents]

- FooDB. (2010). Showing Compound 4-Hydroxyphenylacetic acid (FDB010534). [URL: https://foodb.ca/compounds/FDB010534]

- ResearchGate. (2025). (PDF) Solubility of Benzoic Acid in Mixed Solvents. [URL: https://www.researchgate.net/publication/284725350_Solubility_of_Benzoic_Acid_in_Mixed_Solvents]

- Journal of Physical and Chemical Reference Data. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an. [URL: https://aip.

Sources

- 1. This compound | 6547-53-1 [chemicalbook.com]

- 2. enamine.net [enamine.net]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. (4-Benzyloxy)phenylacetic acid 98 6547-53-1 [sigmaaldrich.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. (4-benzyloxy)phenylacetic acid [stenutz.eu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]

- 10. CK12-Foundation [flexbooks.ck12.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. ema.europa.eu [ema.europa.eu]

- 14. database.ich.org [database.ich.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. researchgate.net [researchgate.net]

4-Benzyloxyphenylacetic acid melting point

An In-depth Technical Guide to the Physicochemical Characterization of 4-Benzyloxyphenylacetic Acid: Focus on Melting Point Determination and Interpretation

Executive Summary

This compound is a pivotal molecule in medicinal chemistry and materials science, recognized for its role as a key intermediate in the synthesis of various pharmaceutical agents, including inflammation inhibitors and Peroxisome Proliferator-Activated Receptor (PPAR) agonists.[1][2] As with any active pharmaceutical ingredient (API) or intermediate, rigorous characterization of its physicochemical properties is a cornerstone of quality control, ensuring reproducibility and safety in research and development. The melting point, a fundamental thermal property, serves as a critical quality attribute (CQA). It provides a rapid and effective means to confirm the identity and assess the purity of the compound.

This technical guide offers a comprehensive framework for researchers, scientists, and drug development professionals on the accurate determination and interpretation of the melting point of this compound. Moving beyond a simple procedural outline, this document delves into the theoretical underpinnings that influence melting behavior, such as intermolecular forces, purity, and the potential for polymorphism. It provides a detailed, field-proven experimental protocol, including a self-validating mixed melting point technique, and a guide to interpreting the results. The objective is to equip scientists with the expertise to not only measure but also to critically evaluate this essential physical constant in the context of drug discovery and development.

Introduction to this compound: A Molecule of Interest